Quinoline-6-carbonyl chloride hydrochloride
Overview
Description
Quinoline-6-carbonyl chloride hydrochloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety. This compound is a significant compound in organic chemistry due to its versatile applications in medicinal and industrial chemistry .
Preparation Methods
The synthesis of quinoline-6-carbonyl chloride hydrochloride can be achieved through various methods. One common approach involves the Skraup synthesis, where aniline and glycerol are heated in the presence of sulfuric acid and mild oxidizing agents like nitrobenzene . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
Quinoline-6-carbonyl chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in both nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, often using reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quinoline-6-carbonyl chloride hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Chemistry: The compound is utilized in the production of dyes, pH indicators, and other organic compounds.
Biological Research: It serves as a building block for creating bioactive molecules that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of quinoline-6-carbonyl chloride hydrochloride involves its interaction with various molecular targets. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can modulate nuclear receptor responsiveness and disrupt cell migration, making it effective in anticancer therapies .
Comparison with Similar Compounds
Quinoline-6-carbonyl chloride hydrochloride can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial agent.
Ciprofloxacin: An antibiotic with broad-spectrum activity.
Quinine: Another antimalarial compound.
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications .
Biological Activity
Quinoline-6-carbonyl chloride hydrochloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its potential applications in medicinal chemistry.
Overview of Quinoline Derivatives
Quinoline and its derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including:
- Antitumor
- Antimalarial
- Antibacterial
- Antiviral
- Anti-inflammatory
These compounds have been utilized in the development of several drugs, such as chloroquine for malaria and various anticancer agents .
Antitumor Activity
This compound has shown promising antitumor activity. Research indicates that quinoline derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, compounds derived from quinoline have been noted to interact with DNA topoisomerases, crucial enzymes in DNA replication and repair, leading to apoptosis in cancer cells .
Table 1: Summary of Antitumor Activity of Quinoline Derivatives
Compound | Activity Type | Reference |
---|---|---|
Quinoline-6-carbonyl chloride | Antitumor | |
Camptothecin | Anti-topoisomerase | |
Quinine | Antimalarial & Antitumor |
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives against various viral strains, including HIV and Zika virus. The mechanism often involves inhibition of viral replication by interfering with viral enzymes or host cell pathways critical for viral life cycles .
Table 2: Antiviral Activity of Selected Quinoline Compounds
Compound | Virus Targeted | Activity Type | Reference |
---|---|---|---|
Quinoline-6-carbonyl chloride | HIV | Inhibitor | |
Clioquinol | Zika Virus | Antiviral |
Mechanistic Insights
The biological activity of quinoline derivatives is often linked to their ability to form hydrogen bonds with key amino acid residues in target proteins. For example, docking studies have revealed that modifications on the quinoline scaffold can significantly enhance binding affinity to targets such as CDK8, a kinase involved in cell cycle regulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that specific substitutions on the quinoline ring can dramatically affect biological activity. For instance, replacing certain functional groups can increase solubility and bioavailability, which are critical for drug efficacy .
Case Studies
- Inhibition of CDK8 : A study demonstrated that quinoline derivatives with specific cyano substitutions exhibited potent inhibition of CDK8 activity, suggesting potential applications in cancer therapy where CDK8 is implicated .
- Antiviral Efficacy : Another case study focused on a series of quinoline derivatives that showed significant antiviral activity against enteroviruses. The study highlighted the importance of hydrophilicity and molecular modifications in enhancing antiviral potency .
Properties
IUPAC Name |
quinoline-6-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRUURIWNYPMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622747 | |
Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158000-98-7 | |
Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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